molecular formula C16H14N4O2 B6577129 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide CAS No. 1207023-10-6

2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B6577129
CAS No.: 1207023-10-6
M. Wt: 294.31 g/mol
InChI Key: HQFRCLUYJOEKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methoxy group and a carboxamide group, as well as a phenyl ring attached to a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. One common synthetic route includes the following steps:

  • Formation of Pyridine Core: : The pyridine core can be synthesized through a multi-step process involving the condensation of appropriate precursors such as acetoacetanilide and ethyl acetoacetate.

  • Introduction of Methoxy Group: : The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a methoxy group.

  • Coupling with Pyrazole: : The pyrazole moiety is introduced through a coupling reaction with a phenyl derivative containing a pyrazole group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anti-inflammatory, and anticancer effects, making it a candidate for drug development.

Industry

In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide include:

  • 2-methoxy-3-(1H-pyrazol-3-yl)quinoxaline

  • 2-methoxy-N-(4-phenyl)pyridine-3-carboxamide

  • 2-methoxy-N-(4-(1H-pyrazol-4-yl)phenyl)pyridine-3-carboxamide

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the presence of the pyrazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-16-13(3-2-9-17-16)15(21)19-12-6-4-11(5-7-12)14-8-10-18-20-14/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFRCLUYJOEKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.